molecular formula C24H46O6 B1593793 Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 7346-78-3

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No.: B1593793
CAS No.: 7346-78-3
M. Wt: 430.6 g/mol
InChI Key: RCGZRZBMXNWTFH-UHFFFAOYSA-N
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Description

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is a useful research compound. Its molecular formula is C24H46O6 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester plays a significant role in biochemical reactions due to its ability to act as a solvent, surfactant, and intermediate for synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid fatty acids, contributing to changes in the composition of branched-chain and straight-chain fatty acids . Additionally, it can influence the activity of enzymes involved in oxidative stress and heat shock responses .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of this compound, there is an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress . This compound also affects the respiratory functions of cells by perturbing the nuo and cyd operons . Furthermore, it has been found to up-regulate genes related to proteasome components and trehalose synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to interact with enzymes involved in the oxidative stress response, thereby modulating their activity . Additionally, this compound can influence the composition of fatty acids in cells, which in turn affects cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can have long-term effects on cellular function. For example, prolonged exposure to this compound can lead to a sustained increase in ROS production, which can cause oxidative damage to cells . Additionally, the stability of this compound can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic and cause adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and damage to cellular components . It is important to carefully control the dosage to avoid toxic effects while maximizing the beneficial properties of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of metabolites . Additionally, it can affect the flux of metabolic pathways, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For instance, it has been observed to interact with transporters involved in fatty acid transport, which facilitates its distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various cellular processes . The localization of this compound can also affect its interactions with other biomolecules and its overall activity .

Properties

IUPAC Name

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZRZBMXNWTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064637
Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7346-78-3
Record name 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7346-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 2-(2-(2-((1-oxooctyl)oxy)ethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
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